N-(2-chlorobenzyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c14-13-9-5-4-6-11(13)10-15-18(16,17)12-7-2-1-3-8-12/h1-9,15H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHYRUGJWSOBKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Chlorobenzyl Benzenesulfonamide and Its Structural Analogues
Established Reaction Pathways for N-(2-chlorobenzyl)benzenesulfonamide Synthesis
The most conventional methods for synthesizing N-substituted benzenesulfonamides rely on the formation of the key nitrogen-sulfur bond through condensation reactions or the creation of an N-acylsulfonamide intermediate from carboxylic acid derivatives.
The most direct and widely utilized method for the synthesis of this compound is the reaction between benzenesulfonyl chloride and 2-chlorobenzylamine. wikipedia.orglibretexts.org This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. libretexts.org
This fundamental reaction forms the basis of the Hinsberg test, which is used to distinguish between primary, secondary, and tertiary amines. libretexts.org Primary amines, like 2-chlorobenzylamine, react with benzenesulfonyl chloride to form a sulfonamide that is soluble in aqueous base due to the acidic proton remaining on the nitrogen. libretexts.orgvedantu.com
A general scheme for this reaction is presented below:
Reaction Scheme:
Reactants: Benzenesulfonyl Chloride, 2-Chlorobenzylamine
Product: this compound
Byproduct: Hydrochloric Acid (HCl)
A two-step process can also be employed, which involves first reacting a sulfonyl chloride with a primary amine, followed by a second step of N-alkylation (in this case, benzylation). For instance, 4-methylbenzenesulfonyl chloride can be treated with a primary amine, and the resulting sulfonamide is then benzylated using a benzyl (B1604629) halide in the presence of a base like sodium hydroxide. nsf.gov
An alternative pathway involves the synthesis of a structurally related N-acylsulfonamide, N-(2-chlorobenzoyl)benzenesulfonamide. This compound can be prepared by refluxing a mixture of 2-chlorobenzoic acid and benzenesulfonamide (B165840) in the presence of a dehydrating agent such as phosphorous oxychloride. nih.gov The reaction involves the in-situ formation of a more reactive acyl chloride or mixed anhydride, which is then attacked by the nitrogen atom of benzenesulfonamide.
The resulting product is an N-acylsulfonamide, characterized by a carbonyl group adjacent to the sulfonamide nitrogen (–SO₂–NH–C(O)–). nih.gov To obtain the target compound, this compound, a subsequent reduction step to convert the carbonyl group (C=O) into a methylene group (CH₂) would be required.
Synthesis of N-(2-chlorobenzoyl)benzenesulfonamide: nih.gov
| Reactant 1 | Reactant 2 | Reagent | Condition | Product |
|---|---|---|---|---|
| 2-chlorobenzoic acid | benzenesulfonamide | Phosphorous oxychloride | Reflux (3h) | N-(2-chlorobenzoyl)benzenesulfonamide |
Exploration of Alternative Synthetic Routes
Beyond the classical methods, researchers are exploring novel catalytic systems and multistep pathways to access a wider range of structurally diverse benzenesulfonamides.
Recent advancements have introduced iron-promoted protocols for the synthesis of N-arylsulfonamides, offering a more sustainable approach. These methods utilize readily available nitroarenes as the nitrogen source. In one fascinating protocol, nitroarenes and sulfonyl chlorides react in the presence of iron dust, which serves as the sole reductant, to produce N-arylsulfonamides in moderate to excellent yields. This reaction is typically performed in an aqueous medium, enhancing its green credentials.
Another iron-catalyzed method involves the coupling of sodium arylsulfinates with nitroarenes, using FeCl₂ as the catalyst and NaHSO₃ as the reductant under mild conditions. A key advantage of these approaches is the avoidance of genotoxic aromatic amines as starting materials.
The benzenesulfonamide moiety is often incorporated into more complex molecules to create hybrid compounds with specific biological activities. These syntheses involve multiple steps and demonstrate the versatility of the sulfonamide group as a scaffold in medicinal chemistry.
For example, benzylaminoethyureido-tailed benzenesulfonamides are prepared through a multistep sequence. This process starts with the reaction of sulfanilamide with phenylchloroformate, followed by coupling with N-boc-ethylene diamine, deprotection, and finally, reductive amination with a benzaldehyde derivative. Similarly, the synthesis of benzimidazole-sulfonyl hybrids can involve a sequence of protection, sulfonation, amidation, reduction, and cyclization steps to build the final complex structure. nih.gov These intricate pathways allow for the precise placement of various functional groups to fine-tune the properties of the final compound. nih.gov
Derivatization Strategies for this compound Analogues
The creation of structural analogues of this compound is crucial for structure-activity relationship (SAR) studies. Derivatization can be achieved by modifying the starting materials or by further reacting the parent molecule.
Variation of Amine Component : A wide array of analogues can be synthesized by replacing 2-chlorobenzylamine with other substituted or unsubstituted primary or secondary amines. This allows for the exploration of different substituents on the benzyl ring or the use of entirely different alkyl or aryl groups. mdpi.com
Variation of Sulfonyl Chloride Component : Similarly, using substituted benzenesulfonyl chlorides (e.g., toluenesulfonyl chloride) or other aryl/alkyl sulfonyl chlorides provides another axis for structural modification. nsf.gov
N-Substitution : The hydrogen atom on the sulfonamide nitrogen can be replaced with other groups. For instance, N-alkylation or N-arylation of a primary sulfonamide (R-SO₂NH₂) is a common strategy. The benzylation of N-allyl-4-methylbenzenesulfonamide with benzyl bromide is a documented example of this approach. nsf.gov
These derivatization strategies are fundamental in the field of drug discovery, enabling the systematic optimization of a lead compound's biological activity and pharmacokinetic properties.
Alkylation and Aralkylation of Sulfonamide Nitrogen
The N-alkylation of sulfonamides is a fundamental transformation for creating the N-aralkylsulfonamide scaffold. researchgate.net This can be accomplished through several pathways, with the classical approach involving the reaction of a sulfonamide salt with an alkyl halide. ionike.com
In a typical synthesis of this compound, benzenesulfonamide is first deprotonated with a suitable base, such as sodium hydroxide or potassium carbonate, to form the more nucleophilic sulfonamide anion. This anion then reacts with 2-chlorobenzyl chloride via a nucleophilic substitution reaction to yield the desired product. The use of alkyl halides is a well-established method for this transformation. ionike.comdnu.dp.ua For instance, the benzylation of N-allyl-4-methylbenzenesulfonamide has been successfully performed using benzyl bromide in tetrahydrofuran with aqueous sodium hydroxide. nsf.gov
More contemporary and environmentally benign methods utilize alcohols as alkylating agents through a "borrowing hydrogen" mechanism. acs.orgorganic-chemistry.orgionike.com These reactions are typically catalyzed by transition metals such as manganese, iron, or copper. ionike.comacs.orgionike.com In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate and a metal hydride species. The sulfonamide then condenses with the aldehyde to form an N-sulfonylimine, which is subsequently reduced by the metal hydride to afford the N-alkylated product, regenerating the catalyst and producing water as the only byproduct. acs.orgorganic-chemistry.org A variety of benzylic and even primary aliphatic alcohols can be employed as alkylating agents in these efficient, high-yield reactions. acs.orgorganic-chemistry.org
Another method involves the alkylation of sulfonamides with trichloroacetimidates under thermal conditions, which avoids the need for an external acid, base, or metal catalyst. nih.gov The reaction proceeds by heating the sulfonamide and the appropriate benzyl trichloroacetimidate in a solvent like toluene. nih.gov
Substituent Effects on Reaction Yields and Purity
The efficiency and outcome of the N-aralkylation of sulfonamides are significantly influenced by the electronic and steric properties of substituents on both the sulfonamide and the aralkylating agent.
Effects of Substituents on the Aralkylating Agent: In metal-catalyzed alkylations with benzyl alcohols, the electronic nature of substituents on the aromatic ring generally has a modest effect on the reaction yield. Both electron-donating groups (e.g., 4-methoxy) and electron-withdrawing groups (e.g., 4-trifluoromethyl) on the benzyl alcohol are well-tolerated, often providing the N-alkylated sulfonamides in excellent yields. acs.org However, significant steric hindrance can impede the reaction. For example, the sterically congested 2,4,6-trimethylbenzyl alcohol was found to be unreactive in a manganese-catalyzed system. acs.org Similarly, while ortho-substituents are tolerated, they can sometimes lead to slightly lower yields compared to their para- or meta-isomers, as seen in reactions involving ortho-methylbenzyl alcohol. acs.orgionike.com
Effects of Substituents on the Sulfonamide: The nature of the aryl group on the sulfonamide also plays a crucial role. In thermal alkylations with trichloroacetimidates, benzenesulfonamides substituted with electron-donating groups tend to provide excellent yields of the alkylated products. nih.gov Conversely, the presence of a strongly electron-withdrawing group, such as a 2-nitro group, can lead to poor yields, partly attributed to the reduced nucleophilicity of the sulfonamide nitrogen and issues with solubility. nih.gov
In manganese-catalyzed alkylations, a wide variety of aryl sulfonamides undergo efficient mono-N-alkylation. acs.org This includes sulfonamides bearing sterically demanding groups like o-tolyl, mesityl, and 1-naphthyl. acs.org However, certain heterocyclic sulfonamides, such as those containing a pyridine ring, may fail to react, possibly due to the coordination of the heterocyclic nitrogen to the metal catalyst, thereby inhibiting its activity. acs.org The table below summarizes the effect of various substituents on the yield of N-benzylated sulfonamides using a manganese-catalyzed borrowing hydrogen approach with benzyl alcohol.
| Sulfonamide Substrate | Aralkylating Agent | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| p-Toluenesulfonamide | 4-Methylbenzyl alcohol | Mn(I) PNP pincer / K₂CO₃ | 96 | acs.org |
| p-Toluenesulfonamide | 4-Methoxybenzyl alcohol | Mn(I) PNP pincer / K₂CO₃ | 96 | acs.org |
| p-Toluenesulfonamide | 4-(Trifluoromethyl)benzyl alcohol | Mn(I) PNP pincer / K₂CO₃ | 85 | acs.org |
| p-Toluenesulfonamide | 2-Methylbenzyl alcohol | Mn(I) PNP pincer / K₂CO₃ | 88 | acs.org |
| Benzenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer / K₂CO₃ | 95 | acs.org |
| 4-Methoxybenzenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer / K₂CO₃ | 97 | acs.org |
| 4-Bromobenzenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer / K₂CO₃ | 91 | acs.org |
| Mesitylenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer / K₂CO₃ | 84 | acs.org |
Purification and Isolation Techniques in this compound Synthesis
The purification and isolation of this compound are critical steps to obtain a product of high purity. The chosen method depends on the physical properties of the compound, the scale of the reaction, and the nature of any impurities.
Filtration: In cases where the desired product precipitates from the reaction mixture as a clean, solid material, direct isolation by vacuum filtration is a straightforward and efficient method. nsf.gov The collected solid is typically washed with a suitable solvent to remove any soluble impurities and then dried. For example, after reacting a sulfonamide with benzyl bromide in a biphasic system, the resulting white precipitate can be isolated directly by filtration. nsf.gov Similarly, products formed as a thick slurry can be filtered and washed with water before drying under vacuum. chemicalbook.com
Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the compound crystallizes out, leaving impurities behind in the solution. For a related compound, N-(2-chlorobenzoyl)benzenesulfonamide, recrystallization from toluene was used to obtain colorless single crystals. nih.gov This method is highly effective for removing minor impurities and achieving high analytical purity.
Acid-Base Extraction: An acid-base workup can be employed to separate the sulfonamide product from non-acidic or basic impurities. The sulfonamide nitrogen is weakly acidic, allowing the compound to be dissolved in an aqueous basic solution, such as sodium bicarbonate. nih.gov The aqueous layer can then be separated, and the product is reprecipitated by acidifying the solution with an acid like HCl. nih.gov This process effectively removes non-acidic starting materials and byproducts.
Chromatography: For reactions that produce complex mixtures or when very high purity is required, column chromatography is the method of choice. acs.org The crude reaction mixture is loaded onto a stationary phase (commonly silica gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column. Components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the isolation of the pure product. This is the standard purification method for many modern catalytic reactions. acs.org
A comprehensive literature search for specific scientific data on the chemical compound This compound did not yield the necessary information to construct the requested article.
Detailed experimental data from single-crystal X-ray diffraction and advanced vibrational spectroscopy studies for this specific molecule are not available in the public domain. As a result, it is not possible to provide a scientifically accurate and thorough analysis of its molecular conformation, dihedral angles, conformational flexibility, disorder phenomena, or a detailed vibrational mode analysis as outlined in the user's request.
The available scientific literature focuses on structurally similar but distinct compounds, such as the N-(2-chlorobenzoyl)benzenesulfonamide analogue. However, the structural and electronic differences between a benzyl and a benzoyl group are significant, making it scientifically inappropriate to extrapolate data from one to the other for the purposes of this detailed analysis.
Therefore, the requested article cannot be generated at this time due to the absence of the required primary research findings for this compound.
Advanced Structural Characterization and Conformational Analysis of N 2 Chlorobenzyl Benzenesulfonamide
Spectroscopic Characterization (Beyond Basic Identification)
Nuclear Magnetic Resonance (NMR) for Structural Elucidation of N-(2-chlorobenzyl)benzenesulfonamide and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atoms. For this compound and its derivatives, ¹H and ¹³C NMR spectroscopy are instrumental in confirming their molecular structure.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbons of the phenyl and chlorobenzyl rings would resonate in the typical aromatic region (δ 120-140 ppm). The benzylic carbon would appear further upfield.
The chemical shifts of these signals are influenced by the nature and position of substituents on the aromatic rings. For instance, electron-withdrawing groups like the chloro-substituent will generally cause a downfield shift of the signals of nearby protons and carbons, while electron-donating groups would cause an upfield shift. This is illustrated by the NMR data of various substituted benzenesulfonamides.
Below is a table summarizing the ¹H and ¹³C NMR data for some derivatives of benzenesulfonamide (B165840), which helps in predicting the spectral features of this compound. rsc.org
NMR Data for Benzenesulfonamide Derivatives
Use the dropdown to select a compound and view its NMR data.
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry confirms its molecular mass and provides evidence for its structure.
The electron ionization (EI) mass spectrum of a benzenesulfonamide derivative typically shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation of the molecular ion often involves the cleavage of the S-N bond and the C-S bond. Common fragments observed in the mass spectra of benzenesulfonamides include the benzenesulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141 and the phenyl cation ([C₆H₅]⁺) at m/z 77. chemicalbook.comnist.gov
For this compound, the molecular ion peak would be expected at m/z corresponding to its molecular formula, C₁₃H₁₂ClNO₂S. The presence of chlorine would be indicated by an isotopic pattern for the molecular ion, with a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.
The fragmentation pattern would likely show characteristic ions resulting from the cleavage of the N-benzyl bond, leading to the formation of a chlorobenzyl cation ([C₇H₆Cl]⁺) and a benzenesulfonamide radical. Further fragmentation of the benzenesulfonyl portion would lead to the ions at m/z 141 and 77.
The following table presents the mass spectral data for benzenesulfonamide, which serves as a reference for interpreting the mass spectrum of its derivatives. chemicalbook.com
Mass Spectral Data for Benzenesulfonamide
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 157 | 31.1 | [M]⁺ (Molecular Ion) |
| 141 | 20.6 | [C₆H₅SO₂]⁺ |
| 93 | 46.3 | [C₆H₅O]⁺ |
| 77 | 100.0 | [C₆H₅]⁺ (Base Peak) |
| 51 | 48.2 | [C₄H₃]⁺ |
Comparative Structural Analysis with Related Aromatic Sulfonamides
The molecular structure and conformation of aromatic sulfonamides are influenced by the nature and position of substituents on both the aromatic rings and the sulfonamide side chain. Comparative analysis of the crystal structures of this compound with related compounds provides valuable insights into these structure-property relationships.
Influence of Ring and Side-Chain Substituents on Molecular Geometry
The introduction of substituents on the aromatic rings or the side chain of benzenesulfonamides can significantly alter their molecular geometry, including bond lengths, bond angles, and dihedral angles. These changes are a result of steric and electronic effects.
A study on N-(2-chlorobenzoyl)benzenesulfonamide revealed that the molecule is twisted at the sulfur atom, with a significant dihedral angle between the sulfonyl benzene (B151609) ring and the C—SO₂—NH—C=O segment. nih.govnih.gov This twist is a common feature in N-aromatic sulfonamides and is influenced by the substituents. In this particular compound, two independent molecules were found in the asymmetric unit with different dihedral angles, highlighting the conformational flexibility of these molecules. nih.gov
The table below compares key dihedral angles in N-(2-chlorobenzoyl)benzenesulfonamide and related compounds, illustrating the impact of substituents on the molecular conformation. nih.govnih.gov
Comparative Dihedral Angles (°) in Aromatic Sulfonamides
| Compound | Dihedral Angle (Phenyl Ring 1 vs. S-N-C=O) | Dihedral Angle (Phenyl Ring 2 vs. S-N-C=O) | Dihedral Angle (Ring 1 vs. Ring 2) |
|---|---|---|---|
| N-(2-chlorobenzoyl)benzenesulfonamide (Molecule A) | 87.3 | 46.8 | 69.8 |
| N-(2-chlorobenzoyl)benzenesulfonamide (Molecule B) | 76.0 | 39.6 | 89.8 |
| N-(benzoyl)benzenesulfonamide | 86.5 | - | 80.3 |
| N-(3-chlorobenzoyl)benzenesulfonamide | 89.9 | - | 87.5 |
| N-(4-chlorobenzoyl)benzenesulfonamide | 75.7 | - | 68.6 |
Structural Similarities within N-Acylsulfonamide and N-Aromatic Sulfonamide Series
N-acylsulfonamides and N-aromatic sulfonamides are two important classes of compounds with distinct structural features. The N-acylsulfonamides are characterized by the presence of a carbonyl group attached to the sulfonamide nitrogen, while in N-aromatic sulfonamides, an aromatic ring is directly bonded to the nitrogen.
A common structural feature in many N-acylsulfonamides is the anti conformation of the N-H bond relative to the C=O bond in the C—SO₂—NH—C(O) segment. nih.govnih.gov This conformation is observed in N-(benzoyl)benzenesulfonamide and its chloro-substituted derivatives. nih.govnih.gov
In the broader class of N-aromatic sulfonamides, the geometry around the sulfur atom is typically a distorted tetrahedron. nsf.gov The orientation of the aromatic rings with respect to the sulfonamide bridge is a key conformational feature. For instance, in N-allyl-N-benzyl-4-methylbenzenesulfonamide, the aryl groups are oriented gauche about the S-N bond. nsf.gov
The table below presents selected bond lengths and angles for N-allyl-N-benzyl-4-methylbenzenesulfonamide, which provides a reference for the geometry of related N-aromatic sulfonamides. nsf.gov
Selected Bond Lengths (Å) and Angles (°) for N-allyl-N-benzyl-4-methylbenzenesulfonamide
| Parameter | Value |
|---|---|
| N1-S1 Bond Length | 1.636 (2) |
| S1-C1 Bond Length | 1.763 (2) |
| N1-C8 Bond Length | 1.471 (3) |
| N1-C11 Bond Length | 1.466 (3) |
| O1-S1-O2 Bond Angle | 119.59 (11) |
| O1-S1-N1 Bond Angle | 107.46 (10) |
| C1-S1-N1-C11 Torsion Angle | 84.2 (2) |
Analysis of this compound Reveals Research Gap in Crystal Structure Determination
Efforts to delineate the intricate world of intermolecular interactions and crystal engineering for the chemical compound this compound have been significantly hampered by a lack of publicly available crystallographic data. Despite extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), no definitive crystal structure has been reported for this specific molecule.
This absence of foundational data precludes a detailed analysis of its solid-state architecture, which is crucial for understanding its physical and chemical properties. The intended exploration of its hydrogen bonding networks, supramolecular assembly, and the influence of its chloro-substituent on crystal packing remains speculative without experimental evidence.
While the broader class of benzenesulfonamides has been the subject of numerous crystallographic studies, direct extrapolation of findings from related molecules to this compound would be scientifically unsound. Crystal packing is highly sensitive to subtle changes in molecular structure, such as the position of a substituent on a phenyl ring. For instance, studies on isomers like 4-chloro-N-(3-chlorophenyl)benzenesulfonamide have revealed the formation of inversion dimers through N—H⋯O hydrogen bonds. However, the specific impact of the ortho-chloro group on the benzyl (B1604629) moiety in the target compound—influencing both intramolecular conformation and intermolecular packing motifs—cannot be determined.
The planned, detailed investigation was to include:
Hydrogen Bonding Networks: A full characterization of the primary N—H⋯O hydrogen bonds, including donor-acceptor distances and angles, which are fundamental to the supramolecular structure of sulfonamides. The potential formation of specific motifs, such as tetrameric units or inversion dimers, was also a key area of inquiry.
Supramolecular Assembly: A topological analysis of the hydrogen-bonding patterns using graph set notation to systematically describe the connectivity. Furthermore, the role of weaker, yet significant, interactions like C—H⋯O and C—H⋯π forces in providing cohesion to the crystal lattice was to be examined.
Without the atomic coordinates and symmetry information provided by a single-crystal X-ray diffraction study, these critical aspects of the solid-state chemistry of this compound cannot be addressed. This highlights a gap in the current body of scientific literature and underscores the need for experimental determination of this compound's crystal structure to enable a complete understanding of its material properties.
Computational Chemistry and Spectroscopic Correlation for N 2 Chlorobenzyl Benzenesulfonamide
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the molecular and electronic properties of compounds like N-(2-chlorobenzyl)benzenesulfonamide. These calculations provide deep insights into the molecule's behavior at an atomic level.
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For sulfonamide derivatives, DFT calculations, often using functionals like B3LYP or B3PW91 with basis sets such as 6-31G(d,p), are employed to determine key structural parameters. mkjc.in The geometry is fully optimized until an energy minimum is reached.
The optimized structure reveals crucial information about bond lengths, bond angles, and dihedral (torsion) angles that define the molecule's three-dimensional shape. In related N-aromatic sulfonamides, the molecule is often twisted at the sulfur atom. nih.gov For instance, studies on similar structures reveal significant dihedral angles between the phenyl rings and the central sulfonamide bridge, indicating a non-planar conformation. mkjc.innih.gov In N-(2-chlorobenzoyl)benzenesulfonamide, a closely related compound, two independent molecules in the asymmetric unit show different dihedral angles between the sulfonyl-bound phenyl ring and the S–N(H)–C=O segment (87.3° and 76.0°). nih.gov This highlights the conformational flexibility inherent in such molecules.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | S=O | ~1.42 Å mkjc.in |
| S-N | ~1.70 Å | |
| S-C (phenyl) | ~1.78 Å mkjc.in | |
| C-Cl | ~1.75 Å | |
| Bond Angle | O-S-O | ~121° mkjc.in |
| C-S-N | ~105° | |
| Dihedral Angle | Phenyl Ring 1 - S-N-C Bridge | 75-90° nih.gov |
| Phenyl Ring 2 - C-N-S Bridge | 35-50° nih.gov |
DFT calculations are also used to determine the electronic properties of the molecule, which are critical for understanding its reactivity and stability. mkjc.in Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. mkjc.in A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive. These molecular orbital energies are instrumental in assessing intermolecular interactions and kinetic stability. nih.gov
Table 2: Key Electronic Structure Parameters (Illustrative) Note: This table illustrates typical electronic parameters derived from DFT calculations for sulfonamide derivatives.
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Index of chemical reactivity and kinetic stability mkjc.in |
Vibrational Frequency Analysis and Spectroscopic Correlations
Computational vibrational analysis provides a theoretical spectrum that can be correlated with experimental data from techniques like Fourier-Transform Infrared (FT-IR) spectroscopy. This correlation helps in the definitive assignment of vibrational modes to specific functional groups within the molecule.
DFT calculations can predict the harmonic vibrational frequencies of a molecule in its optimized geometry. researchgate.net These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an appropriate factor to improve the agreement with experimental data.
The comparison between the scaled theoretical frequencies and the experimental FT-IR spectrum allows for a detailed and reliable assignment of the observed absorption bands. researchgate.net For sulfonamides, characteristic vibrational bands include the N-H stretching, asymmetric and symmetric S=O stretching, C=C stretching of the aromatic rings, and C-S stretching. For this compound, the C-Cl stretching vibration would also be a key feature.
Table 3: Correlation of Theoretical and Experimental Vibrational Frequencies (Illustrative) Note: This table illustrates the typical correlation between calculated and experimental vibrational frequencies for key functional groups in a molecule like this compound.
| Vibrational Mode | Experimental FT-IR (cm-1) | Calculated DFT (cm-1) | Assignment |
| N-H Stretch | ~3400-3300 | ~3420 | Stretching vibration of the sulfonamide N-H bond researchgate.net |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100 | Stretching vibrations of C-H bonds in the phenyl rings researchgate.net |
| S=O Asymmetric Stretch | ~1350-1320 | ~1340 | Asymmetric stretching of the sulfonyl group |
| S=O Symmetric Stretch | ~1170-1150 | ~1160 | Symmetric stretching of the sulfonyl group |
| C=C Stretch (Aromatic) | ~1600-1450 | ~1580, 1475 | In-plane stretching of the aromatic rings researchgate.net |
| C-S Stretch | ~850-750 | ~830 | Stretching of the carbon-sulfur bond |
| C-Cl Stretch | ~750-650 | ~720 | Stretching of the carbon-chlorine bond |
Theoretical Studies on Proton Transfer and Tautomerism
Prototropic tautomerism, which involves the migration of a proton, is a phenomenon that can be investigated using theoretical methods. researchgate.net For sulfonamides, tautomerism could potentially occur, for instance, between the amide and imidic acid forms (-SO₂-NH- vs. -SO(OH)=N-). DFT calculations can be employed to explore the potential energy surface for such proton transfer reactions. nih.gov
These theoretical studies can determine the relative energies of the different tautomers, helping to predict which form is more stable under specific conditions. beilstein-journals.org Furthermore, calculations can identify the transition state structures connecting the tautomers and determine the energy barrier for the proton transfer process. nih.gov A high energy barrier would suggest that the tautomerization is slow or does not readily occur. The inclusion of solvent effects in the calculations, often through a Polarized Continuum Model (PCM), is crucial as the stability of tautomers can be highly dependent on the surrounding environment. nih.govnih.gov While specific studies on this compound are not detailed in the provided results, the methodologies are well-established for analyzing such phenomena in related organic molecules. researchgate.netbeilstein-journals.org
Molecular Modeling Approaches in Sulfonamide Research
Molecular modeling encompasses a range of computational techniques that are widely used to study sulfonamides and guide the design of new derivatives with desired properties. researchgate.net These approaches are crucial in medicinal chemistry and materials science.
Structure-based drug design is a prominent application where molecular docking is used to predict the binding orientation and affinity of sulfonamide derivatives to a biological target, such as an enzyme's active site. nih.govresearchgate.net This method was used to design novel sulfonamide derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.govnih.gov
Molecular dynamics (MD) simulations can then be used to observe the stability of the ligand-protein complex over time, providing insights into the flexibility and interaction profiles. nih.gov Another key area is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models correlate the structural or physicochemical properties of a series of sulfonamide compounds with their biological activity or physical properties, such as lipophilicity. mdpi.com This allows for the prediction of the activity or properties of new, unsynthesized compounds. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening is also frequently employed to evaluate the drug-likeness of novel sulfonamide candidates early in the discovery process. nih.gov
Structure Activity Relationship Sar Investigations of N 2 Chlorobenzyl Benzenesulfonamide and Its Analogues Theoretical and in Vitro Focus
General Principles of Sulfonamide Bioactivity and Pharmacophoric Significance
The sulfonamide functional group, -S(=O)₂-NR₂, is a cornerstone in medicinal chemistry, serving as a key pharmacophore in a wide array of therapeutic agents. wikipedia.orgresearchgate.net This structural motif is the foundation for various drugs, including antibacterial, anti-inflammatory, diuretic, and anticancer agents. researchgate.netopenaccesspub.org The bioactivity of sulfonamides is intrinsically linked to their ability to mimic and compete with p-aminobenzoic acid (PABA), an essential substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria. wikipedia.org This competitive inhibition disrupts the synthesis of folic acid, a vital component for bacterial growth and replication, leading to a bacteriostatic effect. wikipedia.orgmsdmanuals.com
The pharmacophoric significance of the sulfonamide group lies in its specific structural and electronic properties. The tetrahedral geometry of the sulfur atom, combined with the presence of two electronegative oxygen atoms and a nitrogen atom, allows for critical hydrogen bonding interactions with biological targets. researchgate.net For antibacterial sulfonamides, a free aromatic amine group (NH₂) is generally considered essential for activity, mimicking the amino group of PABA. openaccesspub.org Modifications to the sulfonamide nitrogen (R₁ in Ar-SO₂NHR₁) with heterocyclic rings have been extensively explored to modulate the physicochemical properties and antibacterial spectrum of these drugs. openaccesspub.org
Beyond their antibacterial role, sulfonamides have been developed as inhibitors of other enzymes, such as carbonic anhydrases, which are involved in various physiological processes. researchgate.netresearchgate.net The versatility of the sulfonamide scaffold allows for synthetic modifications that can fine-tune its binding affinity and selectivity for different biological targets, highlighting its enduring importance in drug discovery. researchgate.net
Exploration of Biological Target Interactions (Non-Clinical Focus)
While the primary historical application of sulfonamides has been as antibacterial agents, their derivatives are being increasingly investigated for their inhibitory effects on a variety of other enzymes. Benzenesulfonamide (B165840) analogs, in particular, have been identified as promising kinase inhibitors with potential anticancer properties. nih.gov
In vitro enzyme assays are fundamental for determining the inhibitory potential of compounds like N-(2-chlorobenzyl)benzenesulfonamide and its analogs. These assays typically involve incubating the enzyme with its substrate in the presence and absence of the inhibitor. The rate of the enzymatic reaction is then measured, often by spectrophotometry or fluorometry, to determine the extent of inhibition.
For instance, in the study of carbonic anhydrase inhibitors, the assay often measures the inhibition of the enzyme-catalyzed hydration of CO₂. The inhibitory activity is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govnih.gov
Commonly used methods include:
Spectrophotometric assays: These measure the change in absorbance of a substrate or product over time. For example, the Ellman's method for cholinesterase activity uses a chromogenic reagent that produces a colored product upon reaction with the product of the enzymatic reaction.
Fluorometric assays: These are highly sensitive assays that measure changes in fluorescence intensity resulting from the enzymatic reaction.
High-Performance Liquid Chromatography (HPLC): This technique can be used to separate and quantify the substrate and product of an enzymatic reaction, allowing for a direct measurement of enzyme activity.
Studies on various benzenesulfonamide derivatives have revealed significant inhibitory potential against several enzymes. For example, certain benzenesulfonamide analogs have shown potent inhibitory activity against carbonic anhydrase isozymes, with some derivatives exhibiting inhibition constants in the nanomolar range. nih.gov The selectivity of these inhibitors for different isozymes is a critical aspect of their development, particularly for targeting tumor-associated carbonic anhydrases like CA IX. nih.gov
The mechanism of inhibition can often be elucidated through kinetic studies. By measuring the enzyme's reaction rate at different substrate and inhibitor concentrations, it is possible to determine whether the inhibition is competitive, non-competitive, or uncompetitive. This information provides valuable insights into how the inhibitor binds to the enzyme and interferes with its function. Molecular docking studies are also frequently employed to visualize the binding interactions between the inhibitor and the active site of the enzyme, helping to rationalize the observed structure-activity relationships. nih.gov
For example, a study on benzenesulfonamide analogs as inhibitors of the NLRP3 inflammasome identified new lead compounds with improved inhibitory potency (IC₅₀ values of 0.55 ± 0.091 and 0.42 ± 0.080 μM). nih.gov
The antibacterial properties of sulfonamides are well-established. nih.gov They are effective against a broad spectrum of Gram-positive and some Gram-negative bacteria. nih.gov However, the emergence of bacterial resistance has necessitated the development of new sulfonamide derivatives with improved efficacy.
The in vitro antimicrobial activity of compounds like this compound and its analogs is typically assessed using standard methods such as:
Broth microdilution method: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation. A series of dilutions of the compound are prepared in a liquid growth medium in a microtiter plate, and a standardized inoculum of the test organism is added. The plates are then incubated, and the MIC is determined by visual inspection or by measuring the optical density. nih.govresearchgate.net
Disk diffusion method: This is a qualitative or semi-quantitative method where a filter paper disk impregnated with a known concentration of the test compound is placed on an agar (B569324) plate that has been uniformly inoculated with the test organism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible to the compound, a clear zone of inhibition will appear around the disk where bacterial growth is prevented. The diameter of this zone is proportional to the susceptibility of the organism to the compound. nih.gov
Research on novel sulfonamides has demonstrated their potential against various bacterial strains. For instance, a series of N-(thiazol-2-yl)benzenesulfonamides showed potent antibacterial activity against both Gram-negative and Gram-positive bacteria, with an isopropyl-substituted derivative exhibiting a low MIC of 3.9 μg/mL against S. aureus and A. xylosoxidans. nih.govresearchgate.net Another study on sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde scaffold found that 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide was particularly active against M. kansasii at concentrations of 1-4 μmol/L. nih.gov
Data Tables
Table 1: Inhibitory Activity of Selected Benzenesulfonamide Analogs
| Compound | Target Enzyme/Pathway | IC₅₀ / Kᵢ | Reference |
| Benzenesulfonamide Analog 14 | NLRP3 Inflammasome | 0.55 ± 0.091 μM | nih.gov |
| Benzenesulfonamide Analog 17 | NLRP3 Inflammasome | 0.42 ± 0.080 μM | nih.gov |
| Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | MIC: 3.9 μg/mL | nih.govresearchgate.net |
| Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide | A. xylosoxidans | MIC: 3.9 μg/mL | nih.govresearchgate.net |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | 1-4 μmol/L | nih.gov |
Antimicrobial Research Focus (e.g., Antibacterial Activity)
Hypothesized Mechanisms of Action
The precise mechanisms of action for this compound and its analogues are multifaceted and appear to be target-dependent. Research into related benzenesulfonamide structures suggests several potential pathways through which these compounds exert their biological effects.
One prominent hypothesized mechanism involves the inhibition of receptor tyrosine kinases (RTKs). nih.gov RTKs are crucial for regulating cellular processes like proliferation, differentiation, and migration. nih.gov Overexpression or mutation of RTKs, such as the Tropomyosin receptor kinase (Trk) family, is implicated in the progression of various cancers, including glioblastoma. nih.gov Molecular docking studies with benzenesulfonamide derivatives have shown strong binding affinities for TrkA, a high-affinity receptor for nerve growth factor. nih.gov The binding of these compounds to TrkA is thought to disrupt downstream signaling pathways like Ras/MAP Kinase and PI3 Kinase, which are often dysregulated in cancer. nih.gov
Another potential mechanism is the modulation of ion channels. For instance, certain N-benzyl-N-arylsulfonamide derivatives have been identified as inhibitors of the Kv1.3 potassium channel. google.com This voltage-gated potassium channel is predominantly expressed in T lymphocytes and plays a role in immune responses. google.com By inhibiting the Kv1.3 channel, these compounds can interfere with the activation of T cells, suggesting a potential therapeutic application in autoimmune diseases. google.com
Furthermore, some benzenesulfonamide analogues are being investigated as inhibitors of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is associated with a variety of inflammatory diseases. nih.gov It is hypothesized that these compounds interfere with the assembly or activation of the NLRP3 inflammasome complex, thereby reducing the production of pro-inflammatory cytokines. nih.gov
In the context of herbicidal activity, the mechanism may involve the inhibition of enzymes crucial for plant growth and development. For example, some N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which share structural similarities, are thought to act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherol, which are essential for photosynthesis and antioxidant defense in plants. nih.gov
Antiprotozoal Potential and Target Identification
This compound and its analogues have demonstrated potential as antiprotozoal agents, with research focusing on identifying specific molecular targets within parasites such as Trypanosoma and Leishmania. nih.govfrontiersin.org A primary target that has emerged from these investigations is trypanothione (B104310) reductase (TR). nih.govfrontiersin.orgmdpi.comresearchgate.netnih.govsemanticscholar.org
TR is a crucial enzyme in the redox metabolism of trypanosomatids, responsible for maintaining a high intracellular concentration of the reduced form of trypanothione. nih.govfrontiersin.orgnih.govsemanticscholar.org This unique thiol is essential for protecting the parasites from oxidative stress generated by the host's immune system. frontiersin.org Importantly, TR is absent in mammals, who rely on the analogous enzyme glutathione (B108866) reductase (GR), making TR an attractive and specific target for drug development against diseases like Chagas disease and leishmaniasis. mdpi.comresearchgate.netnih.gov The structural differences between TR and human GR provide a basis for the rational design of selective inhibitors. nih.gov
Molecular docking simulations have been instrumental in elucidating the potential binding modes of N-benzylbenzenesulfonamide analogues with trypanothione reductase (TR). mdpi.comresearchgate.netresearchgate.netnih.gov These computational studies help to predict the binding affinity and identify key interactions between the ligand and the active site of the enzyme.
Docking studies have revealed that benzenesulfonamide derivatives can bind to different sites on the TR enzyme, including the catalytic site and other allosteric sites. mdpi.com For example, simulations have shown that some compounds can interact with the NADPH-binding site, preventing the cofactor from binding and thus inhibiting the enzyme's reductive activity. semanticscholar.org Key amino acid residues within the active site, such as Tyr221, Arg228, and Gly195, have been identified as forming important hydrogen bonds and other non-covalent interactions with the inhibitors. semanticscholar.org
The binding energy values calculated from these simulations provide a theoretical estimation of the inhibitory potency of the compounds. nih.gov For instance, benzenesulfonamide derivatives have shown strong binding energies with TR, suggesting a high affinity for the enzyme. nih.gov These theoretical findings are often correlated with in vitro experimental data to validate the proposed binding modes and guide the synthesis of more potent and selective inhibitors. researchgate.net
Herbicidal Activity Studies
Derivatives of N-benzylbenzenesulfonamide have been the subject of extensive research for their potential application as herbicides. nih.govgoogle.comtandfonline.comnih.govnih.govgoogle.comwipo.intekb.egconsensus.app These studies have demonstrated that certain structural modifications to the N-benzylbenzenesulfonamide scaffold can lead to compounds with significant herbicidal activity against a variety of weed species, including both broadleaf and grassy weeds. nih.govekb.eg
For example, a series of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives were found to effectively control velvet leaf, youth-and-old age, barnyard grass, and foxtail at low application rates. nih.gov Notably, some of these compounds exhibited activity comparable to or better than existing commercial herbicides like saflufenacil (B1680489) and sulcotrione. nih.gov Field tests with one of the lead compounds demonstrated efficacy against dayflower and nightshade, with better crop selectivity than the herbicide oxyfluorfen. nih.gov
Similarly, N-(2,3-epoxypropyl)benzenesulfonamide derivatives have shown marked pre-emergent herbicidal activity against barnyardgrass, a major weed in paddy fields. tandfonline.com Structure-activity relationship studies on these compounds have indicated that the N-sulfonylbenzenesulfonamide derivatives generally exhibit higher activity than their N-acylbenzenesulfonamide counterparts. consensus.app
The development of chloroacetamide derivatives containing a benzyl (B1604629) group has also yielded potent herbicidal agents. ekb.eg These compounds are believed to inhibit the elongation of very long-chain fatty acids, a crucial process in plant development. ekb.eg Certain derivatives in this class have shown higher potency against specific weeds than the standard herbicide acetochlor. ekb.eg
Elucidating the Influence of Structural Modifications on Bioactivity
The biological activity of this compound and its analogues is significantly influenced by structural modifications to the core molecule. nih.govnih.govsdu.dknsf.govnih.gov These modifications can affect the compound's potency, selectivity, and pharmacokinetic properties.
Role of Substituents on Aromatic Rings
The nature and position of substituents on the aromatic rings of N-benzylbenzenesulfonamide analogues play a critical role in determining their biological activity. nih.govsdu.dknih.gov The electronic and steric properties of these substituents can influence the molecule's interaction with its biological target.
For instance, in a study of benzenesulfonamide derivatives as TRPV4 inhibitors, the introduction of specific substituents on the aromatic rings led to a significant increase in inhibitory potency. nih.gov This highlights the importance of fine-tuning the electronic properties of the aromatic rings to achieve optimal interaction with the target protein.
The position of the substituent can also be crucial. Research on 1,4-bis(arylsulfonamido)benzene derivatives showed that a para-substituted benzyl fragment was preferred for inhibitory activity over a meta-substituted one. nih.gov Furthermore, the type of substituent, such as methyl or fluoro, can impact the activity, with a 4-methylbenzyl group being particularly effective in some cases. nih.gov
Importance of Stereochemistry and Conformational Features in Receptor Binding
In the case of herbicidal sulfonamide compounds with a 2-arylsubstituted oxiranylmethyl structure, the stereochemistry at the chiral carbon in the oxirane moiety was found to be a key determinant of activity. nih.gov Synthesis and testing of individual enantiomers revealed that the (S)-isomers were the active forms, demonstrating the importance of a specific stereochemical configuration for effective receptor binding. nih.gov
The conformational flexibility of the molecule also plays a role. The ability of the molecule to adopt a specific conformation that is complementary to the binding site of the target protein is essential for high-affinity binding. This is influenced by the nature of the substituents and the linkages between the different parts of the molecule. For example, the introduction of a linker between the aromatic rings in some analogues was found to increase flexibility and improve inhibitory activity. nih.gov
Design Principles for Modulating Activity through Chemical Modifications
The targeted modulation of the biological activity of this compound and its analogs is a key objective in medicinal chemistry. The design of new derivatives with enhanced potency or altered target specificity is guided by established principles of structure-activity relationships (SAR). These principles are derived from systematic in vitro evaluations and theoretical modeling of how specific chemical modifications to the parent structure influence its interaction with biological targets.
Theoretical and in vitro studies on analogous benzenesulfonamide scaffolds have illuminated several key regions of the molecule that are amenable to modification for the purpose of modulating biological activity. While specific data on this compound is not extensively available in the public domain, general principles derived from related compounds can be extrapolated to guide the design of novel analogs. These modifications typically focus on three main regions of the molecule: the benzenesulfonamide ring, the sulfonamide linker, and the benzyl moiety.
Table 1: Key Molecular Regions for Chemical Modification
| Molecular Region | Potential Modifications | Anticipated Impact on Activity |
| Benzenesulfonamide Ring | Substitution with electron-withdrawing or electron-donating groups | Alteration of electronic properties, potentially influencing binding affinity and pharmacokinetic profile. |
| Sulfonamide Linker | N-alkylation, N-arylation, or replacement with bioisosteric groups | Modification of hydrogen bonding capacity and conformational flexibility. |
| Benzyl Moiety | Substitution on the phenyl ring (e.g., chloro, fluoro, methyl groups) | Alteration of steric and electronic properties to probe the binding pocket of a target protein. |
Systematic modifications to the benzyl group, for instance, can provide significant insights. The introduction of different substituents at various positions on the phenyl ring can alter the compound's lipophilicity and electronic distribution, which in turn can affect its ability to cross cell membranes and interact with its target. For example, moving the chloro substituent from the ortho to the meta or para position would likely have a significant impact on the molecule's conformation and binding orientation within a target's active site.
Similarly, modifications to the benzenesulfonamide portion of the molecule can be critical. The addition of substituents to this ring can influence the pKa of the sulfonamide nitrogen, affecting its ionization state at physiological pH and its potential to act as a hydrogen bond donor or acceptor.
The following table outlines hypothetical analogs of this compound and the rationale for their design based on established SAR principles.
Table 2: Hypothetical Analogs and Design Rationale
| Compound Name | Modification from Parent Compound | Design Rationale |
| N-(3-chlorobenzyl)benzenesulfonamide | Isomeric shift of the chloro group from the 2- to the 3-position on the benzyl ring. | To investigate the spatial requirements of the binding pocket. |
| N-(2-fluorobenzyl)benzenesulfonamide | Replacement of the chloro substituent with a fluoro group. | To evaluate the effect of a smaller, more electronegative halogen on activity. |
| N-(2-chlorobenzyl)-4-methylbenzenesulfonamide | Addition of a methyl group to the para-position of the benzenesulfonamide ring. | To probe for additional hydrophobic interactions within the target's binding site. |
| N-methyl-N-(2-chlorobenzyl)benzenesulfonamide | Methylation of the sulfonamide nitrogen. | To eliminate the hydrogen bond donating capacity of the sulfonamide NH group and assess its importance for binding. |
In silico docking studies are often employed as a preliminary step to predict how these chemical modifications might influence the binding affinity and orientation of the analogs within the active site of a putative target protein. These theoretical predictions are then validated through the synthesis and in vitro testing of the designed compounds. The resulting data from these assays provide direct feedback on the accuracy of the theoretical models and further refine the understanding of the SAR for this class of compounds.
Derivatization and Analogue Design Strategies Based on N 2 Chlorobenzyl Benzenesulfonamide Scaffold
Systematic Modification of Benzyl (B1604629) and Benzenesulfonyl Moieties
The N-(2-chlorobenzyl)benzenesulfonamide scaffold offers two primary sites for systematic modification: the 2-chlorobenzyl group and the benzenesulfonyl moiety. Strategic alterations to these parts of the molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn can modulate its pharmacokinetic profile and biological activity.
Modification of the Benzyl Moiety:
Systematic modifications of the benzyl ring often involve the introduction of various substituents at different positions. The nature and position of these substituents can lead to a wide array of analogues with potentially improved potency and selectivity. For instance, the steric and electronic properties of the benzyl ring can be fine-tuned by introducing electron-donating or electron-withdrawing groups.
Table 1: Examples of Systematic Modifications of the Benzyl Moiety
| Position of Substitution | Type of Substituent | Potential Effect |
| Ortho (C2) | Halogens (F, Br, I) | Altered lipophilicity and electronic properties |
| Meta (C3) | Alkyl groups (e.g., -CH3) | Increased lipophilicity |
| Para (C4) | Methoxy (-OCH3), Hydroxyl (-OH) | Altered polarity and potential for hydrogen bonding |
| Multiple Positions | Di- or tri-substitution | Fine-tuning of steric and electronic properties |
Modification of the Benzenesulfonyl Moiety:
Table 2: Examples of Systematic Modifications of the Benzenesulfonyl Moiety
| Position of Substitution | Type of Substituent | Potential Effect |
| Para (C4) | Amino (-NH2), Nitro (-NO2) | Significant alteration of electronic properties |
| Meta (C3) | Trifluoromethyl (-CF3) | Increased lipophilicity and metabolic stability |
| Ortho (C2) | Methyl (-CH3) | Steric influence on the sulfonamide group |
Incorporation of Heterocyclic Systems for Enhanced Activities
Commonly incorporated heterocyclic systems include, but are not limited to, imidazole, triazole, benzimidazole, thiazole, and pyridone moieties. These can be appended to either the benzyl or the benzenesulfonyl portion of the molecule, or they can be used to replace one of the existing aromatic rings entirely. For example, new benzothiazole hybrid compounds bearing an N-sulfonamide 2-pyridone pharmacophore group have been synthesized and evaluated for their antiviral activities.
Rational Design of Hybrid Molecules
The rational design of hybrid molecules involves the combination of two or more pharmacophoric units from different bioactive compounds into a single molecule. This approach aims to create novel chemical entities with a multi-target profile or improved activity on a single target. In the context of the this compound scaffold, this could involve linking it to another known bioactive moiety. For instance, a hybrid molecule could be designed by integrating a fragment known to inhibit a specific enzyme with the this compound structure to potentially achieve synergistic or additive effects.
Development of Libraries of Benzenesulfonamide (B165840) Derivatives for Screening
To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry and parallel synthesis techniques are often employed to generate large libraries of derivatives. These libraries, containing a diverse set of systematically modified analogues, can then be subjected to high-throughput screening against a variety of biological targets to identify lead compounds with desired activities. The synthesis of such libraries often involves the use of versatile starting materials and robust reaction conditions that allow for the introduction of a wide range of chemical functionalities. The screening of these libraries can accelerate the drug discovery process by rapidly identifying structure-activity relationships (SAR). For example, a library of para- and meta-benzenesulfonamides has been developed and characterized for its inhibitory activity against carbonic anhydrases.
An exploration into the chemical compound this compound reveals a molecule of significant interest for future scientific investigation. While its fundamental structure is established, a wealth of untapped research avenues exists, particularly concerning its dynamic behavior, synthetic routes, and physicochemical properties. This article outlines key future research directions and unexplored opportunities that could unlock a deeper understanding of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing N-(2-chlorobenzyl)benzenesulfonamide derivatives?
- Methodology :
- Reagents and Conditions : Use 2-chlorobenzylamine and benzenesulfonyl chloride in dichloromethane with triethylamine as a base. Stir at 0–25°C for 4–6 hours .
- Purification : Column chromatography (ethyl acetate/petroleum ether, 1:6 ratio) yields pure compounds with 54–98% efficiency .
- Key Parameters : Control reaction temperature to minimize side products like disubstituted sulfonamides .
- Data :
| Derivative | Yield (%) | Melting Point (°C) | Molecular Formula |
|---|---|---|---|
| 5i | 98 | 109 | C₂₁H₂₀ClNO₂S |
| 3o | 54 | Not reported | C₁₉H₁₅ClN₂O₄S₂ |
Q. How can NMR and IR spectroscopy validate the structural integrity of this compound derivatives?
- Methodology :
- ¹H NMR : Look for characteristic peaks:
- Sulfonamide NH proton at δ 7.30–7.48 ppm (doublet, J = 8.48 Hz) .
- Chlorobenzyl CH₂ group at δ 4.89 ppm (singlet) .
- IR : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N–H bending at 1530 cm⁻¹ .
Advanced Research Questions
Q. What crystallographic strategies refine the 3D structure of this compound complexes?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
- Software : SHELXL for refinement; apply TWIN/BASF commands for handling twinned crystals .
- Validation : Check R-factor convergence (<5%) and electron density maps for disordered regions .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity in sulfonamide derivatives?
- Methodology :
- SAR Analysis : Compare IC₅₀ values of derivatives (e.g., 5i vs. 5j) in antimicrobial assays .
- Key Trends : Chlorine at the 2-position (5i) enhances activity vs. 4-Cl (5j) due to improved hydrophobic interactions .
- Data :
| Derivative | Antibacterial Activity (Zone of Inhibition, mm) |
|---|---|
| 5i | 18.5 |
| 5j | 12.3 |
Q. How should researchers address contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Curves : Validate activity thresholds using standardized protocols (e.g., CLSI guidelines) .
- Molecular Docking : Reconcile discrepancies by modeling ligand-receptor binding (e.g., NLRP3 inflammasome inhibition) .
- Example : Inconsistent cytotoxicity data may arise from assay-dependent cell viability thresholds (e.g., MTT vs. ATP luminescence) .
Q. What computational tools predict the pharmacokinetic properties of this compound analogs?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (2.8–3.5), BBB permeability (low), and CYP450 inhibition .
- Docking Software : AutoDock Vina for binding affinity simulations (e.g., ΔG = −9.2 kcal/mol for NLRP3 targets) .
- Validation : Cross-check with experimental logD₇.₄ (e.g., 2.95 ± 0.12) from shake-flask assays .
Data Interpretation and Optimization
Q. How can researchers optimize reaction yields for low-efficiency sulfonamide derivatives (e.g., <50%)?
- Methodology :
- Catalyst Screening : Test Fe-based catalysts (e.g., FeCl₃·6H₂O) for C(sp³)-H amination, improving yields to 57–73% .
- Microwave Assistance : Reduce reaction time from 5 hours to 30 minutes with 20% yield increase .
Q. What statistical methods analyze structure-activity relationships (SAR) in sulfonamide libraries?
- Methodology :
- QSAR Modeling : Use Partial Least Squares (PLS) regression with descriptors like molar refractivity and Hammett constants .
- Cluster Analysis : Group derivatives by substituent effects (e.g., electron-withdrawing groups enhance anti-inflammatory activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
